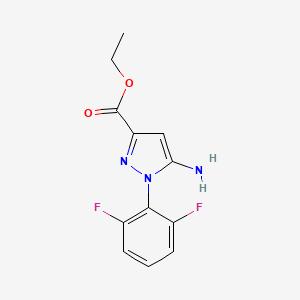
acetic acid;(5-hydroxy-2-nitro-2H-furan-5-yl)methanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol Triacetate typically involves the acetylation of 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often include maintaining the temperature at around 0-5°C to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol Triacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, as well as substituted furan compounds .
Aplicaciones Científicas De Investigación
2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol Triacetate is widely used in scientific research, particularly in:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol Triacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetoxy groups can also be hydrolyzed to release acetic acid, which can further influence cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol: The non-acetylated form of the compound.
5-Nitro-2-furoic acid: A related compound with similar nitro and furan functionalities.
Nifuratel: A nitrofuran derivative with antimicrobial properties.
Uniqueness
2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol Triacetate is unique due to its triacetate groups, which enhance its solubility and reactivity compared to its non-acetylated counterparts. This makes it particularly useful in biochemical research and industrial applications .
Propiedades
Fórmula molecular |
C11H19NO12 |
|---|---|
Peso molecular |
357.27 g/mol |
Nombre IUPAC |
acetic acid;(5-hydroxy-2-nitro-2H-furan-5-yl)methanediol |
InChI |
InChI=1S/C5H7NO6.3C2H4O2/c7-4(8)5(9)2-1-3(12-5)6(10)11;3*1-2(3)4/h1-4,7-9H;3*1H3,(H,3,4) |
Clave InChI |
KIAVIIRSPAIYJB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.C1=CC(OC1[N+](=O)[O-])(C(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)






![3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B13946165.png)


